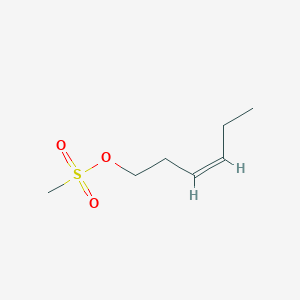

1-Mesyloxy-3(Z)-hexene

説明

特性

分子式 |

C7H14O3S |

|---|---|

分子量 |

178.25 g/mol |

IUPAC名 |

[(Z)-hex-3-enyl] methanesulfonate |

InChI |

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h4-5H,3,6-7H2,1-2H3/b5-4- |

InChIキー |

XMLKBXUAOMWHSP-PLNGDYQASA-N |

異性体SMILES |

CC/C=C\CCOS(=O)(=O)C |

正規SMILES |

CCC=CCCOS(=O)(=O)C |

製品の起源 |

United States |

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Mesyloxy-3(Z)-hexene

Executive Summary

In the realm of advanced organic synthesis and drug development, 1-mesyloxy-3(Z)-hexene (CAS: 79503-95-0) serves as a critical bifunctional intermediate. Structurally, it combines a stereochemically rigid (Z)-alkene (derived from "leaf alcohol") with a highly reactive methanesulfonate (mesylate) pseudohalide[1]. This unique architecture makes it an indispensable electrophile for SN2 displacements, widely utilized in the homologation of aliphatic chains, the synthesis of lepidopteran pheromones, and the development of complex biologically active macrocycles.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols, designed to ensure stereochemical fidelity and high chemical yields.

Physicochemical Profiling

Understanding the physical and chemical parameters of 1-mesyloxy-3(Z)-hexene is essential for predicting its behavior in biphasic reactions, chromatographic purification, and biological assays. The mesylate group imparts significant polarity to the otherwise lipophilic hexenyl chain[1][2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | 1-Mesyloxy-3(Z)-hexene | Standard IUPAC nomenclature. |

| Synonyms | (Z)-hex-3-en-1-yl methanesulfonate | Commonly used in fragrance/pheromone literature. |

| CAS Registry Number | 79503-95-0 | Primary identifier for regulatory compliance. |

| Molecular Formula | C7H14O3S | Determines mass spectrometry (MS) exact mass. |

| Molecular Weight | 178.25 g/mol | Used for stoichiometric calculations. |

| Topological Polar Surface Area | 51.8 Ų | Indicates moderate hydrogen-bond acceptor capacity. |

| LogP (XLogP3) | 1.4 – 2.4 | Predicts solubility in non-polar organic solvents. |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 1-mesyloxy-3(Z)-hexene is defined by two isolated structural features:

-

The Mesylate Leaving Group ( −OSO2CH3 ): The resonance-stabilized nature of the mesylate anion makes it an exceptional leaving group. The primary carbon (C1) is highly susceptible to backside attack by nucleophiles (e.g., halides, cuprates, amines, or thiolates) via an SN2 mechanism.

-

The (Z)-Alkene Motif: The cis-geometry at C3–C4 is critical for the biological activity of downstream products (such as insect pheromones). Maintaining this geometry requires strictly non-acidic and non-radical conditions during subsequent transformations to prevent E/Z isomerization.

Mechanistic pathway of SN2 nucleophilic displacement on 1-mesyloxy-3(Z)-hexene.

Synthetic Methodology: Preparation Protocol

The synthesis of 1-mesyloxy-3(Z)-hexene relies on the mesylation of cis-3-hexen-1-ol. The following protocol is engineered for maximum stereochemical retention and yield, adapting standard mesylation principles utilized in complex aziridine and hemiketal syntheses[3].

Protocol 1: Synthesis of 1-Mesyloxy-3(Z)-hexene

Objective: Convert cis-3-hexen-1-ol to the corresponding mesylate while preventing acid-catalyzed alkene isomerization.

Reagents:

-

cis-3-hexen-1-ol (1.0 equiv, limiting reagent)

-

Methanesulfonyl chloride (MsCl) (1.1 equiv)

-

Triethylamine ( Et3N ) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Workflow & Causality:

-

System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add cis-3-hexen-1-ol and anhydrous DCM.

-

Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of MsCl into methanesulfonic acid, which would lower the yield and risk alkene isomerization.

-

-

Base Addition & Thermal Control: Add Et3N in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Et3N acts as an acid scavenger. Cooling the system is mandatory because the subsequent nucleophilic attack of the alcohol onto MsCl is highly exothermic.

-

-

Electrophile Introduction: Add MsCl dropwise over 15–30 minutes via a syringe pump.

-

Causality: Dropwise addition prevents thermal spiking and suppresses the formation of alkyl chloride byproducts (via competitive attack by the liberated chloride ion).

-

-

In-Process Control (IPC): Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 8:2, visualized with KMnO4 stain). The starting material ( Rf≈0.3 ) should be fully consumed, replaced by a less polar spot ( Rf≈0.6 ).

-

Trustworthiness: KMnO4 specifically stains the (Z)-alkene, validating that the double bond remains intact during the transformation.

-

-

Quench and Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at <30 °C.

-

Causality: The basic quench neutralizes any residual MsCl. The low-temperature concentration is critical because alkyl mesylates can thermally degrade or undergo auto-alkylation if heated excessively.

-

Workflow for the mesylation of cis-3-hexen-1-ol to yield 1-mesyloxy-3(Z)-hexene.

Downstream Applications: Halogenation Protocol

Once synthesized, 1-mesyloxy-3(Z)-hexene is frequently converted into (Z)-1-bromohex-3-ene, a more stable electrophile for Grignard reagent preparation.

Protocol 2: Finkelstein-Type Bromination

Objective: Convert the mesylate to a primary bromide via SN2 displacement.

Step-by-Step Workflow & Causality:

-

Reagent Mixing: Dissolve 1-mesyloxy-3(Z)-hexene (1.0 equiv) in anhydrous Acetone or DMF. Add Lithium Bromide (LiBr) (2.0 equiv).

-

Causality: LiBr is highly soluble in acetone/DMF, providing a high concentration of naked nucleophilic bromide ions.

-

-

Reaction Execution: Stir the mixture at room temperature (if using DMF) or gentle reflux (if using Acetone) for 4–6 hours.

-

Causality: The precipitation of Lithium Mesylate (in acetone) drives the reaction forward via Le Chatelier's principle.

-

-

Isolation: Dilute with diethyl ether and wash extensively with water to remove DMF/Acetone and mesylate salts. Dry and concentrate to yield (Z)-1-bromohex-3-ene.

References

-

Title: 1-Mesyloxy-3(Z)-hexene | C7H14O3S | CID 13680386 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: China Low Price 1-Mesyloxy-3(Z)-Hexene Manufacturers, Suppliers Source: GlobalChemMall URL: [Link]

-

Title: Ring-Opening of Aziridines Using Tethered Hemiketals Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

The Versatile Reactivity of 1-Mesyloxy-3(Z)-hexene: A Mechanistic Guide for Organic Synthesis

Abstract

This in-depth technical guide provides a comprehensive analysis of the mechanism of action of 1-mesyloxy-3(Z)-hexene in organic synthesis. As a key intermediate, its strategic importance lies in the stereospecific and regioselective introduction of functionalities, leveraging the unique interplay between its allylic nature and the Z-configuration of its double bond. This document, intended for researchers, scientists, and professionals in drug development, will delve into the fundamental principles governing its reactivity, including nucleophilic substitution (SN2 and SN2') and elimination pathways. We will explore the causal factors behind experimental choices and provide a framework for predicting and controlling reaction outcomes.

Introduction: The Strategic Importance of 1-Mesyloxy-3(Z)-hexene

1-Mesyloxy-3(Z)-hexene, also known as (Z)-hex-3-en-1-yl methanesulfonate, is a valuable electrophile in organic synthesis.[1] Its utility stems from the presence of a methanesulfonate (mesyloxy) group, an excellent leaving group, attached to a primary allylic carbon. This structural motif activates the molecule for a variety of transformations, allowing for the construction of complex molecular architectures with a high degree of control. The Z-geometry of the internal double bond introduces a key stereochemical element that influences the trajectory of incoming nucleophiles and the stereochemistry of the resulting products. Understanding the mechanistic nuances of this reagent is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis of 1-Mesyloxy-3(Z)-hexene: A Preparative Overview

The preparation of 1-mesyloxy-3(Z)-hexene is typically achieved in a two-step sequence starting from commercially available or readily synthesized precursors. The key is the stereoselective synthesis of the precursor alcohol, (Z)-hex-3-en-1-ol.

Synthesis of (Z)-hex-3-en-1-ol

Several methods are available for the synthesis of (Z)-hex-3-en-1-ol with high stereoisomeric purity:

-

Selective Hydrogenation of Alkynes: A common and effective method involves the partial hydrogenation of 3-hexyn-1-ol using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). This catalytic system selectively reduces the alkyne to the corresponding cis-alkene.[2]

-

Aldol Condensation and Selective Reduction: An alternative route begins with the aldol condensation of acetaldehyde and crotonaldehyde to form 2,4-hexadienal. Subsequent reduction to the corresponding dienol, followed by a selective 1,4-hydrogenation using a chromium carbonyl catalyst, can yield (Z)-3-hexen-1-ol with high purity.[3][4]

Mesylation of (Z)-hex-3-en-1-ol

The conversion of the alcohol to the desired mesylate is a standard and high-yielding reaction. It is typically carried out by treating (Z)-hex-3-en-1-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in an aprotic solvent like dichloromethane (CH₂Cl₂) at low temperatures.

Experimental Protocol: Mesylation of (Z)-hex-3-en-1-ol

-

Dissolve (Z)-hex-3-en-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-mesyloxy-3(Z)-hexene, which can be purified by column chromatography if necessary.

This reaction proceeds with retention of the double bond geometry and the stereochemistry at the carbinol center (which is achiral in this case).

The Dichotomy of Reactivity: SN2 versus SN2' Pathways

The core of 1-mesyloxy-3(Z)-hexene's reactivity lies in its ability to undergo nucleophilic substitution. As a primary allylic mesylate, it can react via two main concerted pathways: the direct SN2 pathway and the allylically rearranged SN2' pathway.

Diagram: SN2 vs. SN2' Reaction Pathways

Caption: Competing SN2 and SN2' pathways for 1-mesyloxy-3(Z)-hexene.

The SN2 Pathway: Direct Displacement

In the SN2 reaction, the nucleophile directly attacks the α-carbon (the carbon bearing the mesyloxy group), leading to the displacement of the mesylate anion in a single, concerted step. This results in a product where the nucleophile is attached to the primary carbon, and the Z-geometry of the double bond is retained.

For 1-mesyloxy-3(Z)-hexene, the α-carbon is sterically unhindered, being a primary center. This low steric hindrance generally favors the SN2 pathway, especially with "hard" or less bulky nucleophiles.

The SN2' Pathway: Attack with Allylic Rearrangement

The SN2' pathway involves the nucleophilic attack at the γ-carbon (the terminal carbon of the double bond), with concomitant migration of the double bond and expulsion of the leaving group from the α-carbon. This reaction also proceeds in a concerted fashion. For 1-mesyloxy-3(Z)-hexene, an SN2' reaction would lead to a product where the nucleophile is attached to the C3 carbon, and the double bond has shifted to the C1-C2 position, typically forming an (E)-alkene due to thermodynamic preference.

The Z-configuration of the starting material can influence the feasibility and stereochemical outcome of the SN2' reaction. The transition state for an SN2' reaction requires a specific geometric arrangement of the attacking nucleophile, the double bond, and the leaving group.

Factors Influencing the SN2/SN2' Ratio

The competition between the SN2 and SN2' pathways is a delicate balance influenced by several factors:

-

Nature of the Nucleophile:

-

Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., azide, cyanide) with high charge density localized on a small atom tend to favor the SN2 pathway due to strong electrostatic interactions with the electrophilic α-carbon. "Soft" nucleophiles (e.g., organocuprates) with a more diffuse charge are better able to interact with the π-system of the double bond, thus favoring the SN2' pathway.

-

Steric Bulk: Bulky nucleophiles may find the α-carbon sterically inaccessible, leading to a preference for the more exposed γ-carbon via the SN2' pathway.

-

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and reactive. The influence of the solvent on the SN2/SN2' ratio is complex and can depend on the specific nucleophile and substrate.

-

Leaving Group: The mesyloxy group is an excellent leaving group, which facilitates both SN2 and SN2' reactions.

-

Counter-ion: In the case of organometallic reagents, the nature of the metal counter-ion can significantly influence the regioselectivity. For instance, lithium dialkylcuprates are well-known to favor SN2' reactions with allylic electrophiles.[5]

Specific Mechanistic Scenarios and Applications

Reactions with "Hard" Nucleophiles: Azide and Cyanide

With nucleophiles such as sodium azide (NaN₃) and sodium cyanide (NaCN), the reaction of 1-mesyloxy-3(Z)-hexene is expected to proceed predominantly via the SN2 pathway.[6][7][8] This leads to the formation of 1-azido-3(Z)-hexene and 1-cyano-3(Z)-hexene, respectively, with retention of the Z-alkene geometry. These products are valuable intermediates for the synthesis of amines, carboxylic acids, and other functional groups.

Diagram: SN2 Reaction with Azide

Caption: Predominant SN2 pathway with a hard nucleophile.

Reactions with Organometallic Reagents: The Rise of the SN2' Pathway

Organometallic reagents, particularly organocuprates (Gilman reagents), are known to favor the SN2' pathway in their reactions with allylic electrophiles.[5] The reaction of 1-mesyloxy-3(Z)-hexene with a lithium dialkylcuprate, R₂CuLi, is predicted to yield the SN2' product, where the alkyl group 'R' is introduced at the C3 position with a concomitant shift of the double bond. This provides a powerful method for the stereoselective construction of new carbon-carbon bonds.

Grignard reagents (RMgX) can also react with allylic systems, often in the presence of a copper catalyst to promote SN2' addition.[9][10][11][12][13] The regioselectivity can be influenced by the specific Grignard reagent and the reaction conditions.

Table 1: Predicted Major Products with Different Nucleophiles

| Nucleophile | Reagent Example | Predicted Major Pathway | Predicted Major Product |

| Azide | NaN₃ | SN2 | 1-Azido-3(Z)-hexene |

| Cyanide | NaCN | SN2 | 1-Cyano-3(Z)-hexene |

| Organocuprate | (CH₃)₂CuLi | SN2' | 3-Methyl-1-hexene |

| Grignard (with Cu catalyst) | CH₃MgBr, CuI | SN2' | 3-Methyl-1-hexene |

The Role of Elimination Reactions

Elimination reactions can compete with nucleophilic substitution, particularly when using bulky or strongly basic nucleophiles.[14][15] For 1-mesyloxy-3(Z)-hexene, a primary substrate, SN2 reactions are generally fast. However, under forcing conditions or with a sterically hindered strong base, E2 elimination could occur to form a conjugated diene. The stereochemistry of the starting material and the requirement for an anti-periplanar arrangement of the proton and leaving group in the E2 transition state will dictate the feasibility and outcome of this pathway.

Conclusion: A Versatile Tool for Controlled Synthesis

1-Mesyloxy-3(Z)-hexene is a powerful and versatile intermediate in organic synthesis. Its reactivity is governed by a fascinating interplay of electronic and steric factors, primarily the competition between SN2 and SN2' pathways. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can control the regiochemical and stereochemical outcome of its reactions. This guide has provided a mechanistic framework for understanding and predicting the behavior of this important building block, empowering researchers to leverage its full potential in the synthesis of complex molecules.

References

- Furuhata, A., et al. (1979). Novel Synthesis of (Z)-3-Hexen-I-ol and cis-Jasmone. Agricultural and Biological Chemistry, 43(8), 1757-1760.

-

Scribd. (2014, September 9). Novel Synthesis of (Z)-3-Hexen-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimised preparation of fragrant (Z)-hex-3-ene-1-ol 1. Retrieved from [Link]

-

ScenTree.co. (n.d.). (Z)-3-Hexenol (CAS N° 928-96-1). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of (Z)-4-methylhex-3-en-1-ol via the reaction of 3-hexyn-1-ol with trimethylaluminum-titanium tetrachloride. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Mesyloxy-3(Z)-hexene. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Allylic Grignard reagents. Retrieved from [Link]

-

ChemConnections. (n.d.). Alkane/Alkene Synthesis Organocopper Reagents. Retrieved from [Link]

-

Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, December 11). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. AURORA. Retrieved from [Link]

-

NIST. (n.d.). 3-Hexene, 1-methoxy-, (Z)-. Retrieved from [Link]

-

NextSDS. (n.d.). 1-Mesyloxy-3(Z)-hexene — Chemical Substance Information. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical one-pot chemical synthesis of (3Z)-hexene-1,6-diol as a building block to prepare high geometric purity insect pheromone component. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

YouTube. (2020, July 28). Allylic Grignard reagents in organic synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 6.03.3. Substitution vs Elimination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZOPHENONE CYANOHYDRIN. Retrieved from [Link]

-

Wiley Online Library. (1990, February 10). Structure of a Dimeric Lithium Diphenylcuprate: [{Li(OEt)2}(CuPh2)]2. Retrieved from [Link]

-

YouTube. (2021, April 2). Lithium Dialkylcuprates in organic synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Lithium dialkyl cuprate. Retrieved from [Link]

-

ResearchGate. (n.d.). Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterifacation in Organic Solvent. Retrieved from [Link]

-

ResearchGate. (2003, June). Regioselective nucleophilic substitution reaction of meso-hexakis(pentafluorophenyl) substituted[16]hexaphyrin. Retrieved from [Link]

-

YouTube. (2025, March 22). Lecture 19 - Alkyl Halides (Comparison of Substitution and Elimination Reactions). Retrieved from [Link]

-

University of Greifswald. (n.d.). Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Retrieved from [Link]

-

Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkenes by syn-eliminations. Retrieved from [Link]

-

Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

NIST. (n.d.). 3-Hexene, (Z)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

Sources

- 1. 1-Mesyloxy-3(Z)-hexene | C7H14O3S | CID 13680386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - (Z)-3-Hexenol (CAS N° 928-96-1) [scentree.co]

- 3. tandfonline.com [tandfonline.com]

- 4. scribd.com [scribd.com]

- 5. rsmraiganj.in [rsmraiganj.in]

- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

Advanced Protocol for the Synthesis of Lepidopteran Pheromones ((Z)-13-Hexadecenal and (Z)-13-Hexadecen-1-yl Acetate) via 1-Mesyloxy-3(Z)-hexene Coupling

Introduction & Mechanistic Rationale

Straight Chain Lepidopteran Pheromones (SCLPs) are highly volatile, species-specific semiochemicals utilized extensively in integrated pest management (IPM) for mating disruption and mass trapping[1]. Among these, (Z)-13-hexadecenal (Z13-16:Ald) and (Z)-13-hexadecen-1-yl acetate (Z13-16:Ac) are critical active pharmaceutical ingredients (APIs) in agrochemical formulations targeting severe agricultural pests, including the Navel orangeworm (Amyelois transitella) and various Helicoverpa species[2][3].

The Strategic Advantage of 1-Mesyloxy-3(Z)-hexene: Synthesizing Z-alkene pheromones traditionally relies on Lindlar-catalyzed alkyne hydrogenation or Z-selective Wittig olefinations, both of which often yield 2–5% of the (E)-isomer. Because male moth antennae are exquisitely sensitive, even trace (E)-isomer contamination can act as a behavioral antagonist, drastically reducing lure efficacy.

By utilizing 1-mesyloxy-3(Z)-hexene (CAS: 79503-95-0) as a pre-assembled building block, researchers bypass these stereochemical pitfalls[4]. The (Z)-geometry is locked in the starting material. The mesylate (methanesulfonate) group serves as a superior leaving group for sp3-sp3 cross-coupling with a Grignard reagent when catalyzed by a copper(II) salt (Kochi's catalyst, Li2CuCl4). Copper catalysis is strictly required here; without it, the Grignard reagent would act as a base, promoting E2 elimination of the mesylate rather than the desired SN2 substitution.

Synthetic Workflow and Pathway Visualization

The synthesis converges a 10-carbon nucleophile (10-bromo-1-decanol, protected as a THP ether) with the 6-carbon electrophile (1-mesyloxy-3(Z)-hexene) to form the 16-carbon backbone. Subsequent deprotection and functional group interconversion yield the target aldehyde or acetate.

Caption: Synthetic pathway for (Z)-13-hexadecenal and (Z)-13-hexadecen-1-yl acetate via copper-catalyzed coupling.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Objective: Convert 10-bromo-1-(tetrahydropyranyloxy)decane into its corresponding magnesium bromide complex. The THP ether protects the terminal alcohol from reacting with the highly nucleophilic Grignard intermediate.

-

Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

-

Activation: Add magnesium turnings (1.2 eq, 29.1 mmol) and a crystal of iodine to 20 mL of anhydrous THF. Stir until the iodine color fades, indicating activation of the Mg surface.

-

Addition: Dissolve 10-bromo-1-(tetrahydropyranyloxy)decane (1.0 eq, 24.2 mmol) in 50 mL of anhydrous THF. Add 5 mL of this solution to the Mg turnings to initiate the reaction (indicated by gentle bubbling and exotherm).

-

Reflux: Add the remaining bromide solution dropwise over 30 minutes. Reflux the mixture for 2 hours to ensure complete consumption of the bromide. Cool to room temperature.

Phase 2: Copper-Catalyzed Cross-Coupling

Objective: Form the C10–C11 carbon-carbon bond via an SN2-like mechanism.

-

Catalyst Preparation: Prepare a 0.1 M solution of Li2CuCl4 in THF (Kochi's catalyst).

-

Cooling: Cool the Grignard reagent solution to -20 °C using a dry ice/ethylene glycol bath.

-

Coupling: Add the Li2CuCl4 solution (0.05 eq, 1.2 mmol) to the Grignard reagent. Stir for 10 minutes to form the organocuprate intermediate.

-

Electrophile Addition: Dissolve 1-mesyloxy-3(Z)-hexene (0.95 eq, 23.0 mmol)[4] in 20 mL of anhydrous THF. Add this dropwise to the reaction mixture over 45 minutes, maintaining the temperature at -20 °C.

-

Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench & Extract: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 3: THP Deprotection

Objective: Cleave the tetrahydropyranyl acetal to reveal the primary alcohol.

-

Reaction: Dissolve the crude THP-protected intermediate in 100 mL of methanol. Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

-

Stirring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

-

Workup: Neutralize the acid with solid NaHCO3. Filter, concentrate the methanol, and redissolve the residue in dichloromethane (DCM). Wash with water, dry (Na2SO4), and evaporate.

-

Purification: Purify via silica gel flash chromatography to yield (Z)-13-hexadecen-1-ol .

Phase 4: Divergent Functionalization

Route A: Oxidation to (Z)-13-Hexadecenal For Navel Orangeworm and Helicoverpa attractants[2][3].

-

Suspend Pyridinium Chlorochromate (PCC, 1.5 eq) and Celite (equal weight to PCC) in anhydrous DCM.

-

Add (Z)-13-hexadecen-1-ol (1.0 eq) in DCM dropwise at 0 °C.

-

Stir for 2 hours at room temperature.

-

Filter the dark brown suspension through a pad of silica gel, eluting with diethyl ether.

-

Concentrate to yield (Z)-13-hexadecenal (>95% purity).

Route B: Acetylation to (Z)-13-Hexadecen-1-yl Acetate For alternative moth species trapping formulations.

-

Dissolve (Z)-13-hexadecen-1-ol (1.0 eq) in anhydrous DCM.

-

Add pyridine (2.0 eq) and acetic anhydride (1.5 eq) at 0 °C. Add a catalytic amount of DMAP (0.05 eq).

-

Stir at room temperature for 3 hours.

-

Quench with ice water. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

-

Dry and concentrate to yield (Z)-13-hexadecen-1-yl acetate.

Quantitative Data Summary

The table below summarizes the expected stoichiometric parameters, reaction times, and validated yields for each step of the protocol, ensuring a self-validating framework for process scale-up.

| Reaction Step | Reagents / Catalysts | Time / Temp | Expected Yield (%) | Purity (GC-FID) |

| 1. Grignard Formation | Mg (1.2 eq), THF | 2 h / 65 °C | > 95% (Conversion) | N/A (Intermediate) |

| 2. Cross-Coupling | 1-Mesyloxy-3(Z)-hexene (0.95 eq), Li2CuCl4 (0.05 eq) | 12 h / -20 °C to RT | 82 - 86% | > 98% |

| 3. Deprotection | p-TsOH (0.1 eq), MeOH | 4 h / 25 °C | 90 - 94% | > 99% |

| 4a. Oxidation | PCC (1.5 eq), DCM | 2 h / 25 °C | 85 - 88% | > 98% (Z-isomer >99%) |

| 4b. Acetylation | Ac2O (1.5 eq), Pyridine (2.0 eq) | 3 h / 25 °C | 92 - 96% | > 99% (Z-isomer >99%) |

References

-

PubChem . "1-Mesyloxy-3(Z)-hexene - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

- US Patent 7655253B2. "Navel orangeworm pheromone composition." Google Patents.

-

European Commission . "Final Renewal report for active substances: Straight Chain Lepidopteran Pheromones (SANTE/10828/2021 Rev 3)." EU Publications. Available at:[Link]

Sources

Application Note: 1-Mesyloxy-3(Z)-hexene in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary

In the realm of natural product total synthesis, the installation of the cis-3-hexenyl side chain is a recurring and critical challenge. This structural motif—a skipped (Z)-alkene spaced two carbons away from an attachment point—is the defining feature of numerous bioactive molecules, including jasmonoids, arachidonic acid metabolites (leukotrienes, lipoxins), and macrocyclic insect pheromones[1][2].

1-Mesyloxy-3(Z)-hexene (CAS: 79503-95-0), also known as (Z)-3-hexenyl methanesulfonate, serves as a premier C6 alkylating agent for this purpose[3]. Compared to its halide counterparts, the mesylate offers superior atom economy, exceptional stereochemical fidelity during preparation, and an optimal balance of reactivity and stability for bimolecular nucleophilic substitution (SN2)[4].

Chemical Profiling and Mechanistic Rationale

The strategic preference for 1-mesyloxy-3(Z)-hexene over (Z)-3-hexenyl bromide or iodide lies in the thermodynamics of its preparation and its predictable reactivity profile. Synthesizing (Z)-3-hexenyl halides often requires harsh, acidic reagents (e.g., PBr3, SOCl2) that can trigger the thermodynamic isomerization of the cis-(Z) double bond to the more stable trans-(E) configuration.

Conversely, the mesylate is synthesized under mild, base-mediated conditions, perfectly preserving the (Z)-geometry. During SN2 alkylation, the mesylate acts as an excellent leaving group, minimizing the highly undesired E2 elimination pathway that would otherwise yield 1,3-hexadiene.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Mesyloxy-3(Z)-hexene [3]

| Property | Value |

| Chemical Name | 1-Mesyloxy-3(Z)-hexene |

| CAS Number | 79503-95-0 |

| Molecular Formula | C7H14O3S |

| Molecular Weight | 178.25 g/mol |

| LogP | 2.40 |

| Topological Polar Surface Area (PSA) | 51.75 Ų |

Table 2: Comparative Leaving Group Efficacy for (Z)-3-Hexenyl Electrophiles

| Electrophile | Preparation Yield | Stereochemical Stability | SN2 Reactivity | Primary Side Reactions |

| Chloride | High | High | Low | Sluggish alkylation |

| Bromide | Moderate | Moderate | High | E2 elimination, Isomerization |

| Iodide | Low | Low (Light-sensitive) | Very High | Wurtz coupling, Decomposition |

| Mesylate | Excellent | High | High | Minimal (under optimized conditions) |

Strategic Applications in Total Synthesis

Fig 1: Synthetic workflow for Jasmonate derivatives via mesylate enolate alkylation.

Jasmonoids and Cyclopentanoids

The cis-3-hexenyl chain is the biological hallmark of jasmonic acid and its olfactory derivatives (e.g., jasmolone). Alkylation of cyclopentanedione enolates with 1-mesyloxy-3(Z)-hexene allows for the direct, stereospecific installation of this side chain, bypassing multi-step cross-coupling procedures[1][2].

Arachidonic Acid Metabolites

Lipoxins and leukotrienes feature complex polyunsaturated systems. 1-Mesyloxy-3(Z)-hexene is frequently used to alkylate terminal alkynes, generating skipped enyne intermediates. These are subsequently subjected to Lindlar reduction to yield the critical (Z,Z)-1,4-diene motifs found in mammalian signaling lipids.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Mesyloxy-3(Z)-hexene from Leaf Alcohol

This protocol details the mild mesylation of (Z)-3-hexen-1-ol, ensuring zero loss of stereochemical integrity.

Reagents:

-

(Z)-3-hexen-1-ol (1.0 equiv, 10 mmol)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol)

-

Triethylamine (Et3N) (1.5 equiv, 15 mmol)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve (Z)-3-hexen-1-ol in anhydrous DCM under an inert argon atmosphere.

-

Cooling: Chill the reaction flask to exactly 0 °C using an ice-water bath. Add Et3N in one portion.

-

Activation: Add MsCl dropwise over 15 minutes via a syringe pump.

-

Reaction: Stir the mixture for 2 hours at 0 °C.

-

Workup: Quench the reaction with ice-cold saturated NaHCO3. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure (water bath < 25 °C).

Causality & Self-Validation: The addition of MsCl must be strictly controlled at 0 °C. The causality here is twofold: first, the reaction is highly exothermic, and elevated temperatures accelerate the degradation of the mesylate into 1,3-hexadiene via E2 elimination. Second, Et3N is used in a 1.5-fold excess to serve as an irreversible acid scavenger. If the generated HCl is not immediately neutralized, the acidic environment will catalyze the thermodynamic isomerization of the cis-(Z) double bond to the trans-(E) configuration. The protocol is self-validating: a successful reaction yields a pale yellow oil that is highly active to KMnO4 staining on TLC, with no highly non-polar diene spots near the solvent front.

Protocol B: Lithium Acetylide Alkylation for Skipped Enyne Synthesis

A highly optimized protocol for coupling 1-mesyloxy-3(Z)-hexene with terminal alkynes.

Reagents:

-

Terminal Alkyne (1.1 equiv, 5.5 mmol)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv, 5.5 mmol)

-

1-Mesyloxy-3(Z)-hexene (1.0 equiv, 5.0 mmol)

-

N,N'-Dimethylpropyleneurea (DMPU) (20% v/v to THF)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

-

Deprotonation: Dissolve the terminal alkyne in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise. Stir for 30 minutes to form the lithium acetylide.

-

Solvation: Add DMPU dropwise to the reaction mixture at -78 °C. Stir for 15 minutes.

-

Alkylation: Add 1-mesyloxy-3(Z)-hexene dropwise.

-

Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

-

Quench: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3 x 20 mL), wash thoroughly with water (to remove DMPU) and brine, dry over Na2SO4, and concentrate.

Causality & Self-Validation: Lithium acetylides exist as tightly bound aggregates in ethereal solvents like THF, which severely dampens their nucleophilicity and promotes basicity, leading to E2 elimination of the mesylate. By introducing DMPU, the lithium cation is strongly solvated, dissociating the ion pair. This causality shifts the reaction trajectory entirely toward the desired SN2 pathway.

Fig 2: Mechanistic divergence of 1-mesyloxy-3(Z)-hexene undergoing SN2 vs E2 pathways.

References

-

China Low Price 1-Mesyloxy-3(Z)-Hexene Manufacturers, Suppliers - GlobalChemMall -5

-

(Z)-1-bromohex-3-ene | 5009-31-4 - ChemicalBook - 4

-

ETHERS AND ESTERS OF TERTIARY ALKANOLS FOR USE AS AROMA CHEMICALS - European Patent Office -1

-

Advances in Flavours and Fragrances - Scribd - 2

Sources

Application Note: Transition Metal-Catalyzed Cross-Coupling Strategies for 1-Mesyloxy-3(Z)-hexene

Executive Summary

The cross-coupling of unactivated, β-hydrogen-containing alkyl electrophiles remains a formidable challenge in modern organic synthesis and drug development. 1-Mesyloxy-3(Z)-hexene ([(Z)-hex-3-enyl] methanesulfonate) [1] represents a unique class of homoallylic electrophiles. Its structure features a primary mesylate—typically prone to slow oxidative addition—and a proximal (Z)-alkene that can either participate in unwanted isomerization or be strategically harnessed for directed reactivity.

This application note details two divergent, field-proven methodologies for functionalizing this substrate:

-

A Palladium-catalyzed migratory cross-coupling that leverages β-hydride elimination to yield regioselective allylic products.

-

A Nickel-catalyzed direct cross-coupling that suppresses migration via radical intermediates to perfectly preserve the homoallylic scaffold and (Z)-alkene geometry.

Mechanistic Rationale & Causality (E-E-A-T)

The fundamental challenge when coupling 1-mesyloxy-3(Z)-hexene lies in controlling the competition between direct coupling at the C1 carbon and transition-metal migration along the carbon chain.

Palladium-Catalyzed Migratory Coupling: Standard Pd-catalyzed cross-couplings of alkyl mesylates often fail due to rapid, uncontrolled β-hydride elimination. However, by employing a Pd(0) source with a bidentate N,N-ligand such as 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox), the initial oxidative addition is assisted by the pendant alkene via an SN2-type stereoinvertive pathway [2]. The resulting cationic Pd(II)-alkyl intermediate rapidly undergoes controlled β-hydride elimination and migratory insertion to form a stable π-allyl Pd(II) complex. This effectively "walks" the metal from the C1 homoallylic position to the C3 allylic position, allowing for regioselective cross-coupling.

Nickel-Catalyzed Direct Coupling: To achieve direct coupling at C1 without disturbing the (Z)-alkene, a Ni-catalyzed radical pathway is required [3]. Ni(I) species undergo single-electron transfer (SET) to the mesylate, generating a primary carbon-centered radical. The use of Bathophenanthroline ensures the rapid rebound of the radical with the Ni center, outcompeting radical cyclization or alkene isomerization.

Figure 1: Mechanism of Pd-catalyzed migratory cross-coupling of homoallylic mesylates.

Experimental Protocols & Self-Validating Systems

Protocol A: Palladium-Catalyzed Migratory Suzuki-Miyaura Cross-Coupling

-

Objective: Synthesis of 4-aryl-2-hexene derivatives via allylic migration.

-

Causality of Reagents: The weakly coordinating mesylate generates a highly electrophilic cationic Pd center, which accelerates β-hydride elimination [2]. The rigid quinox ligand prevents premature reductive elimination before the metal reaches the thermodynamically stable allylic position.

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with Pd(dba)₂ (5 mol%, 0.05 mmol), quinox ligand (5.5 mol%, 0.055 mmol), and the desired arylboronic acid (1.5 mmol).

-

Catalyst Activation: Add anhydrous toluene (2.0 mL) and stir for 10 minutes at room temperature to pre-form the active Pd-quinox complex.

-

Reagent Addition: Add 1-mesyloxy-3(Z)-hexene (1.0 mmol) followed by LiO-t-Bu (2.0 mmol).

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 40 °C for 16 hours.

-

Self-Validating Quality Control (QC) Step: At t = 1h, withdraw a 50 µL aliquot under positive argon pressure, quench with water, extract with EtOAc, and analyze via GC-MS. Validation metric: The presence of isomerized uncoupled dienes indicates ligand degradation or oxygen contamination, prompting immediate reaction abort.

-

Workup: Quench the main reaction with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Direct Negishi Cross-Coupling

-

Objective: Direct C1 alkyl-alkyl or alkyl-aryl coupling retaining the (Z)-alkene.

-

Causality of Reagents: NiI₂ and Bathophenanthroline favor a radical SET mechanism [3]. Alkylzinc reagents are specifically chosen for their high transmetalation efficiency with Ni, bypassing the need for strong bases (like alkoxides) that could induce E1cB elimination of the mesylate.

Step-by-Step Methodology:

-

Preparation: In a glovebox, combine NiI₂ (5 mol%), Bathophenanthroline (5.5 mol%), and anhydrous DMA (2 mL) in a 20 mL scintillation vial. Stir until a deep red/brown complex forms.

-

Substrate Addition: Add 1-mesyloxy-3(Z)-hexene (1.0 mmol) and an internal standard (n-dodecane, 0.5 mmol) for quantitative tracking.

-

Transmetalating Agent: Slowly add the organozinc reagent (1.5 mmol, 1.0 M in THF) dropwise over 5 minutes to prevent thermal spiking and uncontrolled radical generation.

-

Reaction: Stir at 25 °C for 12 hours.

-

Self-Validating Quality Control (QC) Step: Monitor the (Z) to (E) ratio of the unreacted starting material via ¹H NMR of a crude aliquot at t = 4h. Validation metric: A shift from the native (Z) geometry (>95:5) indicates an uncontrolled radical lifetime escaping the solvent cage, meaning the Ni catalyst loading or ligand coordination is compromised.

-

Workup: Carefully quench with 1M HCl (to neutralize excess zinc), extract with Et₂O, and purify via chromatography.

Figure 2: Standard Schlenk-line workflow for self-validating transition metal-catalyzed cross-coupling.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Migratory Coupling

| Entry | Catalyst (5 mol%) | Ligand (5.5 mol%) | Base | Yield (%) | Regioselectivity (Allylic : Homoallylic) |

|---|---|---|---|---|---|

| 1 | Pd(dba)₂ | PPh₃ | LiO-t-Bu | 12% | 1 : 1 |

| 2 | Pd(dba)₂ | dppf | LiO-t-Bu | 34% | 3 : 1 |

| 3 | Pd(OAc)₂ | quinox | K₂CO₃ | 45% | >20 : 1 |

| 4 | Pd(dba)₂ | quinox | LiO-t-Bu | 88% | >20 : 1 |

Note: The rigid N,N-coordination of quinox is strictly required to suppress direct coupling and drive the metal to the allylic position.

Table 2: Substrate Scope for Ni-Catalyzed Direct Negishi Coupling

| Entry | Organozinc Reagent (R-ZnX) | Time (h) | Yield (%) | (Z):(E) Retention |

|---|---|---|---|---|

| 1 | Phenylzinc iodide | 12 | 82% | >95:5 |

| 2 | 4-Methoxyphenylzinc iodide | 12 | 79% | >95:5 |

| 3 | Methylzinc chloride | 16 | 71% | >95:5 |

| 4 | Isopropylzinc chloride | 18 | 64% | 92:8 |

Note: Increased steric bulk on the organozinc reagent slightly increases the radical lifetime, leading to minor erosion of the (Z)-alkene geometry.

References

-

Title: 1-Mesyloxy-3(Z)-hexene | C7H14O3S | CID 13680386 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles Source: Journal of the American Chemical Society (via PMC / NIH) URL: [Link]

-

Title: A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Technical Support Center: Troubleshooting Z-to-E Isomerization in 1-Mesyloxy-3(Z)-hexene Workflows

Welcome to the Technical Support Center for handling 1-mesyloxy-3(Z)-hexene . Because the (Z)-alkene geometry is thermodynamically less stable than its (E)-counterpart, researchers frequently encounter unwanted scrambling during synthesis, storage, and downstream substitution reactions.

This guide provides field-proven, mechanistically grounded solutions to preserve the delicate (Z)-configuration of your homoallylic systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1-mesyloxy-3(Z)-hexene isomerize to the (E)-isomer during mesylation and storage?

The Causality: Isomerization during the synthesis of the mesylate from (Z)-3-hexen-1-ol is almost exclusively acid-catalyzed or radical-mediated . During mesylation, methanesulfonic acid (MsOH) is generated. If your base is insufficient or moisture is present, trace MsOH protonates the alkene, allowing free rotation around the C3-C4 bond before deprotonation yields the thermodynamically favored (E)-isomer. Additionally, ambient light and oxygen can generate trace radicals that reversibly add to the π -bond, facilitating the same rotational relaxation. The Fix: Always use a slight excess of a non-nucleophilic base (e.g., DIPEA) to buffer the system. Add a catalytic amount of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture. Store the isolated mesylate over anhydrous K 2 CO 3 at -20 °C in the dark.

Q2: I am performing a nucleophilic substitution (S N 2) on the mesylate, but I see significant (E)-isomer in the product. How do I prevent this?

The Causality: 1-Mesyloxy-3(Z)-hexene is a homoallylic mesylate. If the reaction conditions allow the mesylate leaving group to depart prior to nucleophilic attack (shifting toward an S N 1 pathway), the π -bond can provide anchimeric assistance (homoallylic participation). This forms a transient cyclopropylcarbinyl cation. When the nucleophile finally attacks and opens this intermediate, it overwhelmingly relaxes into the more stable (E)-alkene. The Fix: You must strictly enforce an S N 2 mechanism. Use highly polar, aprotic solvents (like DMF or DMSO) that accelerate S N 2 kinetics. Avoid protic solvents (MeOH, H 2 O) or Lewis acids (like Ag + salts) that stabilize carbocations and promote S N 1 pathways.

Q3: During transition-metal catalyzed cross-coupling, my (Z)-alkene scrambles completely. What are the workarounds?

The Causality: Transition metals such as cobalt, rhodium, and palladium are notorious for catalyzing Z-to-E isomerization . They do this via two primary mechanisms: 1,3-hydride shifts (via metal-hydride insertion) or by forming π -allyl metal complexes that undergo σ−π−σ interconversion . The Fix: If metal catalysis is unavoidable, utilize bulky, electron-rich ligands that accelerate the desired reductive elimination step so that it outcompetes the rate of isomerization. Alternatively, conduct the reaction at the lowest possible temperature and consider adding radical inhibitors if a single-electron transfer (SET) pathway is suspected.

Reaction Parameters vs. Isomerization Risk

Summarizing the quantitative and qualitative data, the following table illustrates how different reaction parameters influence the stereochemical integrity of 1-mesyloxy-3(Z)-hexene.

| Reaction Parameter | High Risk of (Z) → (E) Isomerization | Low Risk (Stereoretentive) | Mechanistic Rationale |

| Solvent Choice | Protic (MeOH, H 2 O), Non-polar (Hexane) | Polar Aprotic (DMF, DMSO, Acetone) | Protic solvents stabilize carbocations (S N 1), promoting homoallylic participation and scrambling. |

| Temperature | >25∘C | −20∘C to 0∘C | Thermal energy overcomes the activation barrier for radical or acid-catalyzed rotational relaxation. |

| Base / Additives | None, or weak bases | DIPEA, Et 3 N (excess), BHT | Excess amine neutralizes MsOH. BHT quenches radical pathways before they interact with the π -bond. |

| Metal Catalysts | Pd(0), Co(II), Ru(II) without scavengers | Avoid metals, or use bulky ligands | Metals insert to form metal-hydride or π -allyl intermediates, facilitating rapid σ−π−σ scrambling. |

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints to verify stereoretention.

Protocol A: Stereoretentive Mesylation of (Z)-3-hexen-1-ol

-

Preparation: Flame-dry a round-bottom flask under argon.

-

Setup: Dissolve (Z)-3-hexen-1-ol (1.0 equiv) in anhydrous CH 2 Cl 2 (0.2 M).

-

Inhibition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and a single crystal of BHT (0.01 equiv) to quench trace radicals.

-

Cooling: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Do not use an ice bath, as 0 °C is too warm for the initial exothermic addition.

-

Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes.

-

Reaction: Stir for 1 hour at -20 °C.

-

Workup: Quench with ice-cold saturated NaHCO 3 . Extract with cold CH 2 Cl 2 .

-

Drying & Storage: Dry the organic layer over anhydrous K 2 CO 3 . Avoid MgSO 4 or Na 2 SO 4 , as their trace Lewis acidity can trigger isomerization. Concentrate under reduced pressure at <20∘C .

Protocol B: S N 2 Substitution Preserving (Z)-Geometry

-

Setup: Dissolve 1-mesyloxy-3(Z)-hexene in anhydrous DMF (0.1 M).

-

Reagents: Add the desired nucleophile (e.g., sodium azide or a secondary amine) (2.0 equiv). Add K 2 CO 3 (1.5 equiv) to buffer the system.

-

Reaction: Stir at 0 °C to 15 °C. Do not exceed room temperature.

-

Self-Validation (Critical Step): Monitor reaction progress via 1 H NMR of crude aliquots. The (Z)-alkene vinylic protons will appear as a multiplet around 5.3–5.5 ppm with a coupling constant J≈11 Hz . If the (E)-isomer is forming, a new vinylic signal with J≈15 Hz will emerge. If J=15 Hz peaks appear, immediately cool the reaction and increase the nucleophile concentration to outcompete S N 1 pathways.

-

Workup: Partition between cold water and diethyl ether. Wash the organic layer with brine, dry over K 2 CO 3 , and concentrate.

Mechanistic Pathway Visualization

Mechanistic pathways of Z-to-E isomerization vs. stereoretentive substitution.

References

-

1-Mesyloxy-3(Z)-hexene PubChem URL:[Link]

-

Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes Organic Letters URL:[Link]

-

Rhodium-Catalyzed Enantioconvergent Isomerization of Homoallylic and Bishomoallylic Secondary Alcohols Journal of the American Chemical Society URL:[Link]

Technical Support Center: Purification & Distillation of 1-mesyloxy-3(Z)-hexene

Welcome to the technical support center for the handling and purification of 1-mesyloxy-3(Z)-hexene. This guide is designed for researchers, chemists, and drug development professionals who work with this and similar sensitive allylic mesylates. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate the challenges associated with purifying this thermally and acid-labile compound.

Overview & Key Challenges

1-mesyloxy-3(Z)-hexene is a valuable intermediate in organic synthesis, primarily used to introduce a hexenyl group via nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, making the molecule highly reactive.[1] However, its structure—an allylic mesylate—presents significant purification challenges.

Primary Challenges:

-

Thermal Instability: Allylic esters, including mesylates, are prone to thermal decomposition.[2][3] Heating can induce elimination (to form a diene) or rearrangement reactions.

-

Acid Sensitivity: The silica gel used in standard flash chromatography is acidic and can catalyze the decomposition of sensitive compounds.[4]

-

SN2' Rearrangement: The allylic system is susceptible to nucleophilic attack at the gamma-carbon (C3), leading to isomeric impurities.

-

Hydrolytic Instability: While primary aliphatic mesylates are relatively stable to a brief aqueous workup, allylic mesylates can solvolyze more readily in water.[5]

This guide will focus on the most reliable purification method, flash column chromatography, and provide a high-risk protocol for distillation, to be used only when absolutely necessary.

Frequently Asked Questions (FAQs)

Q1: Is distillation a recommended method for purifying 1-mesyloxy-3(Z)-hexene? A1: No, standard distillation is strongly discouraged. The required temperatures, even under a standard vacuum, are often high enough to cause significant decomposition. If distillation is unavoidable, it must be performed using a specialized short-path apparatus like a Kugelrohr under high vacuum to minimize the residence time at high temperatures.[6][7][8][9]

Q2: My TLC analysis shows streaking and multiple spots after reacting (Z)-3-hexen-1-ol with methanesulfonyl chloride. What's happening? A2: Streaking often indicates that your compound is interacting too strongly with the acidic silica gel on the TLC plate, possibly causing on-plate decomposition.[10] The multiple spots could be your desired product, unreacted starting alcohol, and decomposition byproducts. To get a more accurate TLC, add 1-2% triethylamine (Et₃N) to your eluent to neutralize the silica gel's acidity.[10][11]

Q3: Can I perform an aqueous workup after the mesylation reaction? A3: Yes, a rapid aqueous workup is generally acceptable and necessary to remove water-soluble reagents and byproducts. Primary mesylates are typically stable enough for a quick wash with cold, dilute acid (like citric acid), followed by a bicarbonate wash.[5] However, prolonged exposure to aqueous conditions should be avoided to minimize hydrolysis.[5]

Q4: How should I store the purified 1-mesyloxy-3(Z)-hexene? A4: Allylic mesylates should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) and used as soon as possible after purification.[12] They are generally not stable for long-term storage.

Purification Technique: Flash Column Chromatography (Recommended)

Flash column chromatography is the preferred method for purifying 1-mesyloxy-3(Z)-hexene due to its speed and mild conditions. The key is to mitigate the acidity of the silica gel and work efficiently.

Workflow for Flash Chromatography

Caption: Workflow for purifying 1-mesyloxy-3(Z)-hexene.

Detailed Protocol: Neutralized Flash Chromatography

Materials:

-

Crude 1-mesyloxy-3(Z)-hexene

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (Et₃N)

-

Glass column, flasks, and other standard glassware

Step-by-Step Procedure:

-

Determine Eluent System:

-

On a TLC plate, find a solvent system of hexanes and ethyl acetate that gives your product an Rf value of approximately 0.25-0.35.

-

Crucially, add 1-2% Et₃N to this solvent mixture. This will be your column eluent. The amine neutralizes the acidic sites on the silica gel, preventing decomposition.[10][11]

-

-

Pack the Column:

-

Load the Sample:

-

Dissolve your crude product in the minimum amount of a suitable solvent, like dichloromethane.[13] Using too much solvent will broaden your initial band and lead to poor separation.

-

Carefully pipette the concentrated sample onto the top of the silica bed.

-

-

Elute and Collect:

-

Carefully add the eluent to the column.

-

Apply pressure to run the column at a fast flow rate (hence "flash" chromatography).

-

Collect fractions and monitor the elution process using TLC (remember to use eluent without Et₃N for your TLC jars to see the Rf shift).

-

-

Isolate the Product:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator. Important: Use a cold water bath (0-10°C) to prevent heating the product.

-

Once the bulk solvent is removed, place the flask on a high vacuum line for a short period (10-20 minutes) at 0°C to remove residual solvent. Do not leave it under vacuum for extended periods, as the product can be volatile.

-

Troubleshooting Chromatography Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product Streaking on TLC/Column | Compound is acid-sensitive and decomposing on the silica. | Ensure 1-2% triethylamine is in your eluent.[10][11] Alternatively, use deactivated (neutral) alumina as the stationary phase.[13] |

| Poor Separation from Starting Alcohol | The mesylate and alcohol have similar polarities. | Use a less polar solvent system to increase the separation between the spots on the TLC plate. A longer column may also improve resolution. |

| Low Product Recovery | 1. Decomposition on the column.2. Product is somewhat volatile and lost during solvent removal. | 1. Work quickly, keep everything cold, and use neutralized silica.2. Use a cold water bath for rotary evaporation and minimize time on the high vacuum. |

High-Risk Method: High Vacuum Distillation (Kugelrohr)

This method should only be considered if chromatography fails or is not feasible, and if the impurities are significantly less volatile than the product. The risk of thermal decomposition is very high.[2][14] Short-path distillation, particularly with a Kugelrohr apparatus, is the only viable approach as it minimizes the distance the vapor travels and the time the compound spends at high temperature.[6][7][8]

Potential Decomposition Pathways

Caption: Potential thermal degradation pathways.

Detailed Protocol: Kugelrohr Distillation

Apparatus:

-

High vacuum pump (with a cold trap)

-

Heating oven for the Kugelrohr

-

Dry ice/acetone bath for cooling the receiving bulb[15]

Step-by-Step Procedure:

-

Preparation:

-

Ensure the Kugelrohr glassware is impeccably clean and dry.

-

Place the crude 1-mesyloxy-3(Z)-hexene into the first bulb (the distilling flask). Do not fill more than one-third full.[8]

-

-

Assembly and Vacuum:

-

Assemble the apparatus, connecting the receiving bulbs. Lightly grease the joints to ensure a good seal.

-

Cool the primary receiving bulb with a dry ice/acetone bath.[15]

-

Slowly apply a high vacuum (<1 mmHg).

-

-

Distillation:

-

Begin rotating the apparatus. The rotation creates a thin film of the material on the glass surface, which promotes more efficient and rapid evaporation at a lower temperature.[9]

-

Slowly and cautiously increase the oven temperature. Monitor for the first signs of condensation in the cooled receiving bulb.

-

Maintain the lowest possible temperature that allows for a steady, but not rapid, rate of distillation. The goal is to get the product to distill without charring or discoloration of the residue in the distilling flask.

-

-

Completion and Isolation:

-

Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

-

Carefully collect the purified product from the receiving bulb.

-

Troubleshooting Distillation Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Product Distills, Residue Darkens | The compound is decomposing before it can vaporize. | The distillation temperature is too high for the applied vacuum. A higher vacuum is needed to lower the boiling point. If this is not possible, abandon distillation and use chromatography. |

| Product is Contaminated with Starting Material | The boiling points are too close for effective separation. | This method is not suitable for this separation. Fractional distillation would be required, which is not recommended for this compound. Use chromatography. |

| Vigorous Bumping or Foaming | Residual volatile solvents are present, or decomposition is generating gas. | Ensure all solvents are removed before starting. If decomposition is the cause, the temperature is too high. |

Safety & Handling

-

Methanesulfonyl Chloride (MsCl): The reagent used to make the mesylate is highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[16][17][18][19] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[17][19]

-

1-mesyloxy-3(Z)-hexene: As an alkylating agent, the product should be treated as potentially toxic and handled with care. Avoid skin contact.

-

Quenching: The reaction to form the mesylate is typically quenched with water or an aqueous solution. This should be done slowly and carefully, especially if an excess of MsCl was used, as the reaction with water is exothermic and produces corrosive HCl gas.[17]

References

- Wikipedia. (n.d.). Distillation.

- KD Corporation. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.

- Grokipedia. (n.d.). Kugelrohr.

- J-KEM Scientific, Inc. (n.d.). About J-KEM's Kugelrohr Short Path Distillation System.

- Chemistry Online. (2022, October 30). Kugelrohr distillation.

- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.

- Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros.

- MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide.

- Byrne, F. P., et al. (2016). Greening Flash Chromatography. ACS Sustainable Chemistry & Engineering.

- MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. McMaster University.

- OpenOChem Learn. (n.d.). Flash Chromatography.

- Grokipedia. (n.d.). Methanesulfonyl chloride.

- Ito, S. (2017, February 1). Kugelrohr.

- INCHEM. (2018, May). ICSC 1163 - METHANESULFONYL CHLORIDE.

- Orbid. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry.

- CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.

- Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.

- Demers Jr., J. R. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.

- MDPI. (2023, January 6). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents.

- Skogestad, S. (n.d.). Instability of distillation columns.

- MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. McMaster University.

- Furuhata, A., et al. (2014, September 9). Novel Synthesis of (Z)-3-Hexen-1-ol. Scribd.

- DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.

- Behenna, D. C., & Stoltz, B. M. (n.d.). Deacylative allylation: allylic alkylation via retro-Claisen activation. PMC - NIH.

- Mazelis, M., & Crews, L. (n.d.). Purification of the alliin lyase of garlic, Allium sativum L. PubMed.

- ACS Publications. (2019, December 27). Continuous Flow Enables Metallaphotoredox Catalysis in a Medicinal Chemistry Setting: Accelerated Optimization and Library Execution of a Reductive Coupling between Benzylic Chlorides and Aryl Bromides. Organic Letters.

- eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel.

- NIST. (n.d.). 3-Hexen-1-ol, (Z)-. NIST WebBook.

- Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.

- Liu, J., et al. (n.d.). Research on thermal decomposition of trinitrophloroglucinol salts by DSC, TG and DVST.

- Benchchem. (n.d.). Technical Support Center: Purification of 1-Hexen-3-ol.

- EMBL-EBI. (n.d.). hex-3-en-1-ol (CHEBI:28857).

- Ashenhurst, J. (2026, January 9). Functional Groups In Organic Chemistry. Master Organic Chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. reddit.com [reddit.com]

- 6. Distillation - Wikipedia [en.wikipedia.org]

- 7. njhjchem.com [njhjchem.com]

- 8. Kugelrohr â Grokipedia [grokipedia.com]

- 9. jkem.com [jkem.com]

- 10. How to set up and run a flash chromatography column. [reachdevices.com]

- 11. Chromatography [chem.rochester.edu]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. Flash Chromatography | OpenOChem Learn [learn.openochem.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 16. Methanesulfonyl chloride â Grokipedia [grokipedia.com]

- 17. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 18. lobachemie.com [lobachemie.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Technical Support Center: Troubleshooting the Degradation of 1-Mesyloxy-3(Z)-hexene During Long-Term Storage

Welcome to the technical support center for 1-mesyloxy-3(Z)-hexene. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of this key synthetic intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your materials and the success of your experiments.

Introduction

1-Mesyloxy-3(Z)-hexene is a valuable reagent in organic synthesis, prized for its specific stereochemistry and reactive mesylate group. However, its bifunctional nature, containing both a Z-alkene and an allylic mesylate, makes it susceptible to degradation over time. This guide will delve into the common degradation pathways, provide robust troubleshooting strategies, and offer validated protocols for monitoring the stability of your stored material.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the stability of 1-mesyloxy-3(Z)-hexene:

Q1: What are the primary signs of degradation for 1-mesyloxy-3(Z)-hexene?

A1: The most common indicators of degradation are a decrease in the purity of the material as observed by analytical techniques such as NMR or HPLC, the appearance of new signals corresponding to degradation products, and potentially a change in the physical appearance of the sample (e.g., color change, precipitation).

Q2: What are the main chemical reactions that cause degradation?

A2: There are two primary degradation pathways:

-

Hydrolysis of the mesylate group to form (Z)-3-hexen-1-ol.

-

Isomerization of the Z-alkene to the more thermodynamically stable E-alkene, forming 1-mesyloxy-3(E)-hexene.

Q3: What is the ideal way to store 1-mesyloxy-3(Z)-hexene for long-term stability?

A3: For optimal long-term stability, the compound should be stored as a neat oil (if liquid at storage temperature) or as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or below, and protected from light and moisture.

Q4: Can I store 1-mesyloxy-3(Z)-hexene in solution?

A4: Storing in solution is generally not recommended for long-term storage as it can accelerate degradation, particularly hydrolysis if the solvent is not scrupulously dried. If short-term storage in solution is necessary, use a dry, aprotic solvent and maintain a low temperature and inert atmosphere.

Q5: How can I check the purity of my stored 1-mesyloxy-3(Z)-hexene?

A5: The purity can be assessed using ¹H NMR spectroscopy to check for the presence of (Z)-3-hexen-1-ol or the E-isomer. For more quantitative analysis, HPLC or GC can be used to separate and quantify the parent compound and its degradation products.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving degradation issues.

Issue 1: Presence of (Z)-3-hexen-1-ol in the sample

Causality: The appearance of (Z)-3-hexen-1-ol is a direct result of the hydrolysis of the mesylate group. Mesylates are good leaving groups, and in the presence of water, they can undergo nucleophilic substitution to yield the corresponding alcohol.[1] This process can be accelerated by acidic or basic impurities.

Troubleshooting Steps:

-

Verify Water Contamination: The primary culprit is moisture. Review your storage and handling procedures to identify potential sources of water ingress.

-

Assess Storage Container: Ensure the container has a tight-fitting seal. For highly sensitive materials, consider using a vial with a PTFE-lined cap or an ampoule sealed under inert gas.

-

Evaluate Storage Atmosphere: If not already doing so, store the compound under a dry, inert atmosphere (argon or nitrogen) to displace any moisture-laden air.

-

Check for pH Imbalance: Acidic or basic residues can catalyze hydrolysis. If the compound was synthesized in-house, ensure the work-up and purification steps effectively removed all acidic or basic reagents.

Corrective Actions:

-

If significant hydrolysis has occurred, repurification by flash chromatography may be necessary.

-

For future storage, consider adding a small amount of a neutral drying agent, such as molecular sieves, to the storage container, ensuring they are properly activated and compatible with the compound.

Issue 2: Detection of 1-mesyloxy-3(E)-hexene (the E-isomer)

Causality: The Z-isomer of an alkene is generally less thermodynamically stable than the corresponding E-isomer due to steric hindrance.[2][3] The isomerization from Z to E can be initiated by various factors, including exposure to light (photoisomerization), heat, or the presence of radical initiators or acidic/basic impurities.[4][5]

Troubleshooting Steps:

-

Analyze Light Exposure: Photoisomerization is a common pathway for Z/E isomerization. Assess whether the compound has been adequately protected from light during storage and handling.

-

Review Storage Temperature: Elevated temperatures can provide the activation energy needed for isomerization. Ensure the compound is stored at the recommended low temperature.

-

Investigate for Impurities: Trace amounts of acids, bases, or radical species can catalyze the isomerization.[3] Consider the purity of the starting materials if the compound was synthesized in-house.

Corrective Actions:

-

Always store 1-mesyloxy-3(Z)-hexene in an amber vial or a container wrapped in aluminum foil to protect it from light.

-

Strictly adhere to low-temperature storage conditions.

-

If impurities are suspected, repurification may be required.

Data Presentation: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below | Minimizes the rate of both hydrolysis and isomerization by reducing the kinetic energy of the molecules.[2] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.[6] |

| Light | Protected from light (Amber vial or foil-wrapped) | Prevents photoisomerization of the Z-alkene to the more stable E-alkene.[4] |

| Form | Neat (if liquid/solid at storage temp) | Avoids solvent-mediated degradation pathways. If a solvent must be used for short-term storage, it must be anhydrous and aprotic. |

| Container | Tightly sealed glass vial with PTFE-lined cap or ampoule | Ensures a barrier against moisture and air ingress. |

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Degradation Products

Objective: To qualitatively and semi-quantitatively assess the presence of (Z)-3-hexen-1-ol and 1-mesyloxy-3(E)-hexene.

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed sample of 1-mesyloxy-3(Z)-hexene in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis:

-

1-mesyloxy-3(Z)-hexene: Look for the characteristic signals of the Z-alkene protons and the protons adjacent to the mesylate group.

-

(Z)-3-hexen-1-ol: Identify the characteristic signals for the alcohol's hydroxyl proton and the protons on the carbon bearing the hydroxyl group.

-

1-mesyloxy-3(E)-hexene: Look for the appearance of new signals in the vinylic region with a larger coupling constant, which is characteristic of trans-alkenes.

-

Quantification: The relative integration of the characteristic peaks can provide an estimate of the molar ratio of the components. For more accurate quantification, a quantitative NMR (qNMR) experiment with an internal standard is recommended.

-

Protocol 2: HPLC-UV Method for Quantitative Analysis

Objective: To separate and quantify 1-mesyloxy-3(Z)-hexene, (Z)-3-hexen-1-ol, and 1-mesyloxy-3(E)-hexene.

Methodology:

-

Sample Preparation: Prepare a standard solution of a known concentration of 1-mesyloxy-3(Z)-hexene in a suitable solvent (e.g., acetonitrile). Prepare a solution of the stored sample at the same concentration.

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is a good starting point. For better separation of the Z/E isomers, a silver ion-impregnated silica gel column can be highly effective.[7][8]

-

Mobile Phase: A gradient of acetonitrile and water is often suitable for reversed-phase chromatography. For silver ion chromatography, a mobile phase of hexane with a small percentage of a more polar solvent like isopropanol or ethyl acetate is typically used.

-

Detector: UV detector set at a wavelength where the compounds have some absorbance (e.g., around 210 nm, as there is no strong chromophore).

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Ambient or controlled for better reproducibility.

-

-

Data Analysis:

-

Identify the peaks corresponding to each component by comparing retention times with available standards (if possible) or by collecting fractions and analyzing them by NMR.

-

Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

-

Visualizing Degradation Pathways and Troubleshooting

Degradation Pathways

Caption: Primary degradation pathways of 1-mesyloxy-3(Z)-hexene.

Troubleshooting Workflow

Sources

- 1. pqri.org [pqri.org]

- 2. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

Technical Support Center: Optimizing Temperature Conditions for 1-Mesyloxy-3(Z)-hexene Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the nucleophilic substitution of 1-mesyloxy-3(Z)-hexene (CAS: 79503-95-0).